molecular formula C14H22N6 B2966336 5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine CAS No. 1174852-26-6

5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine

Cat. No.: B2966336
CAS No.: 1174852-26-6
M. Wt: 274.372
InChI Key: XPASYKRTTCTJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 5-methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine (CAS: 1174852-26-6) features a triazoloazepine ring fused to a pyrazole moiety via a propyl linker. Its molecular formula is C₁₄H₂₂N₆, with a molecular weight of 274.37 g/mol, and it is synthesized at 95% purity .

Synthesis and Characterization Synthetic routes for analogous triazoloazepine derivatives involve KOH-mediated hydrolysis of ester precursors in THF/water mixtures, followed by structural validation via ¹H/¹³C NMR and HRMS .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6/c1-3-11(20-10(2)9-12(15)18-20)14-17-16-13-7-5-4-6-8-19(13)14/h9,11H,3-8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPASYKRTTCTJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NN=C2N1CCCCC2)N3C(=CC(=N3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Propyl vs.
  • Biological Implications : In thiazole derivatives (e.g., ), replacing ethyl with allyl groups reduced analgesic activity, highlighting the critical role of substituent length and flexibility in bioactivity. The propyl linker in the target compound may optimize interactions with enzymes like cyclooxygenase (COX) or bacterial targets .

Purity and Regulatory Status

All compounds listed in Table 1 are synthesized at 95% purity, with the target compound classified under EN300-232242 standards, indicating compliance with specific regulatory testing protocols .

Biological Activity

5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine (CAS No. 1174854-63-7) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological properties of this compound based on diverse sources.

The molecular formula of this compound is C12H18N6C_{12}H_{18}N_{6} with a molecular weight of 246.31 g/mol. The compound features a complex structure that includes a pyrazole ring and a triazoloazepine moiety.

PropertyValue
Molecular Formula C12H18N6
Molecular Weight 246.31 g/mol
CAS Number 1174854-63-7

Synthesis

The synthesis of this compound involves multi-step chemical reactions that incorporate various intermediates. The detailed synthetic pathways are documented in several studies focusing on similar triazolo and azepine derivatives.

Antimicrobial Activity

Research indicates that derivatives of triazolo and azepine compounds exhibit significant antimicrobial properties. For example:

  • Inhibition against bacteria : A related compound demonstrated potent activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 μM .

Anti-inflammatory Properties

Studies have shown that compounds with similar structures can exhibit anti-inflammatory effects. For instance:

  • Carrageenan-induced paw edema model : Compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models .

Cytotoxicity

The cytotoxic effects of related compounds have been assessed using MTT assays on various cell lines:

  • Cell viability assays : Some derivatives showed promising results in inhibiting the growth of cancerous cells while maintaining low toxicity to normal cells .

Case Studies

Several case studies highlight the biological activity of compounds in this class:

  • Antibacterial Studies : One study reported the synthesis of thiazolopyridine derivatives that exhibited strong antibacterial activity comparable to ciprofloxacin through molecular docking studies .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of azepine derivatives which were effective in reducing paw edema and cytokine levels in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.